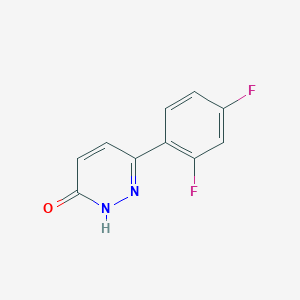

6-(2,4-Difluorophenyl)pyridazin-3-ol

Description

Properties

IUPAC Name |

3-(2,4-difluorophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O/c11-6-1-2-7(8(12)5-6)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQAZKYBFRTHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ester Hydrolysis

For derivatives with ester groups, base-mediated hydrolysis is critical:

Oxidation Reactions

Jones oxidation (CrO₃ in H₂SO₄) is employed to oxidize alcohol side chains to ketones or carboxylic acids in related compounds, though this step is less common for the parent structure.

Challenges and Optimization

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is required due to polar byproducts.

- Fluorine stability : Harsh conditions (e.g., strong bases) may cleave C–F bonds, necessitating pH control.

- Scale-up : Microwave-assisted synthesis reduces reaction times (e.g., 2 hours vs. 12 hours).

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Difluorophenyl)pyridazin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the pyridazine ring or the phenyl group.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the fluorine atoms.

Major Products

Oxidation: Products may include 6-(2,4-difluorophenyl)pyridazin-3-one.

Reduction: Reduced derivatives of the pyridazine ring or phenyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

6-(2,4-Difluorophenyl)pyridazin-3-ol, also known as 4-amino-6-(2,4-difluorophenyl)pyridazin-3-ol, is a compound that has garnered attention in various scientific research fields due to its unique biochemical properties and potential therapeutic applications. This compound belongs to the pyridazine family and exhibits diverse pharmacological activities, making it a valuable subject of study in medicinal chemistry.

Enzyme Inhibition

One of the primary applications of this compound is its role as an inhibitor of phosphodiesterase (PDE) enzymes. These enzymes are crucial in regulating intracellular levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound can enhance the signaling pathways mediated by these cyclic nucleotides, which are essential for various cellular functions including:

- Cell Growth : Increased cAMP levels can stimulate pathways that promote cell proliferation.

- Differentiation : Modulation of signaling pathways can lead to changes in cell differentiation.

- Apoptosis : The compound may influence apoptotic pathways through its effects on gene expression and protein activity.

Tyrosine Kinase Inhibition

Research indicates that derivatives of pyridazine compounds, including this compound, can serve as scaffolds for the development of tyrosine kinase inhibitors (TKIs). TKIs are critical in cancer therapy as they can inhibit the activity of kinases involved in tumor growth and progression. The structural similarity of this compound to purine bases allows it to interact with ATP-binding sites on kinases, thereby inhibiting their function .

Metalloenzyme Modulation

Another significant application involves the modulation of metalloenzymes. These enzymes play vital roles in various biological processes and are often implicated in diseases. Compounds like this compound have been studied for their potential to inhibit metalloenzymes, offering avenues for therapeutic interventions in conditions such as cancer and neurodegenerative diseases .

Case Study 1: Cardiovascular Research

In a study exploring cardiovascular health, researchers utilized this compound to assess its effects on vascular smooth muscle cells (VSMCs). The results demonstrated that the compound significantly increased cAMP levels, leading to reduced proliferation of VSMCs and suggesting potential applications in treating vascular diseases.

Case Study 2: Cancer Therapeutics

A recent investigation into the anticancer properties of pyridazine derivatives highlighted this compound's ability to inhibit specific tyrosine kinases associated with tumor growth. The study found that treatment with this compound resulted in decreased tumor cell viability in vitro, indicating its potential as a therapeutic agent against certain types of cancer .

Mechanism of Action

The mechanism of action of 6-(2,4-Difluorophenyl)pyridazin-3-ol depends on its specific application:

Biological Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity.

Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Key Observations :

- The 2,4-difluorophenyl substituent in this compound distinguishes it from analogs like 6-phenyl-pyridazin-3(2H)-one, which lacks fluorine atoms. Fluorination typically enhances metabolic stability and membrane permeability .

Role of the 2,4-Difluorophenyl Substituent in Bioactivity

The 2,4-difluorophenyl group is a critical pharmacophore in multiple drug classes:

- Fluoroquinolones: Tosufloxacin and trovafloxacin (both containing 2,4-difluorophenyl) exhibit superior antibacterial activity against S. aureus persisters compared to non-fluorinated analogs like ciprofloxacin .

- Anti-inflammatory Agents : Pyridine-3-carboxamide derivatives with 2,4-difluorophenyl groups demonstrate anti-inflammatory effects by blocking iodide-induced inflammation .

- Anticancer Scaffolds : NSC828786 (a biphenyl-difluorophenyl hybrid) highlights the role of fluorine in improving drug-likeness during scaffold-hopping campaigns .

Hypothesis for this compound: While direct evidence is lacking, the compound’s structure aligns with bioactive trends observed in fluoroquinolones and anti-inflammatory agents. The difluorophenyl group may enhance target affinity or resistance to enzymatic degradation .

Comparison with Pyridazine-Based Fungicides

The European Patent Application (2023) lists multiple pyridazine and triazole derivatives with difluorophenyl groups, such as B.1.31 and B.1.33 , which are fungicidal . These compounds share the difluorophenyl motif but incorporate additional heterocycles (e.g., triazoles) for broader antifungal activity. In contrast, this compound lacks such extensions, suggesting narrower applicability unless further functionalized.

Biological Activity

6-(2,4-Difluorophenyl)pyridazin-3-ol is a chemical compound that has garnered attention in medicinal chemistry due to its promising biological activities. It features a pyridazine ring substituted with a 2,4-difluorophenyl group, contributing to its unique pharmacological profile. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and potential anti-cancer properties.

- Molecular Formula : CHFNO

- Molar Mass : Approximately 207.18 g/mol

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are primarily attributed to its ability to inhibit specific pathways involved in inflammation. For instance, studies have shown that this compound can modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Anti-cancer Properties

In addition to its anti-inflammatory effects, this compound has been investigated for its potential anti-cancer properties. Preliminary data suggest that it may inhibit tumor growth by targeting cellular pathways associated with cancer proliferation. Specifically, it appears to interfere with the signaling pathways of certain oncogenes and tumor suppressor genes.

The mechanism of action for this compound involves several biochemical interactions:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory processes and cancer progression.

- Receptor Binding : It may interact with specific receptors that modulate cellular responses to inflammation and cancerous growth.

This dual action enhances its therapeutic potential in treating diseases characterized by inflammation and uncontrolled cell growth.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces the production of pro-inflammatory cytokines in cultured macrophages. These findings support its use as a potential therapeutic agent for inflammatory diseases .

In Vivo Studies

Animal model studies have shown that administration of this compound leads to significant reductions in tumor size compared to control groups. The observed effects were dose-dependent, indicating that higher doses correlate with greater anti-cancer activity.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 6-(2,4-Dimethylphenyl)pyridazin-3-ol | CHNO | Similar aromatic substitution but different alkyl groups |

| 5-(2,4-Difluorophenyl)pyridazin-3-one | CHFNO | Contains a carbonyl group instead of hydroxyl |

| 6-(Phenyl)pyridazin-3-ol | CHNO | Lacks fluorine substitution but retains hydroxyl |

The structural uniqueness of this compound enhances its lipophilicity and potentially improves binding affinity to biological targets compared to similar compounds without fluorine substitutions .

Q & A

Q. What are the established synthetic routes for 6-(2,4-difluorophenyl)pyridazin-3-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves:

Cyclocondensation : Reacting 2,4-difluorophenyl-substituted precursors (e.g., diketones or hydrazines) under reflux with polar aprotic solvents like DMF or DMSO.

Ring Closure : Acid- or base-catalyzed cyclization to form the pyridazinone core.

Functionalization : Hydroxylation at the 3-position via hydrolysis or oxidation .

- Critical Parameters : Solvent polarity (e.g., DMSO increases reaction rate), temperature (80–120°C optimal for cyclization), and stoichiometric ratios (excess hydrazine improves yield). Reported yields range from 45–72%, with purity >95% achievable via recrystallization (ethanol/water mixtures) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- X-ray Crystallography : Resolves substituent positioning (e.g., dihedral angles between pyridazinone and 2,4-difluorophenyl groups) .

- NMR Spectroscopy : - and -NMR confirm fluorophenyl substitution patterns and hydroxyl proton environment.

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 239) .

- Example Data :

| Technique | Key Observations |

|---|---|

| -NMR | δ -112 ppm (ortho-F), -104 ppm (para-F) |

| X-ray | Dihedral angle: 12.3° between rings |

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats (due to potential irritancy; lacks full toxicological data).

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Inert atmosphere (N₂) at 4°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer :

- SAR Studies : Compare 2,4-difluoro vs. 4-fluoro or chloro analogs (e.g., IC₅₀ values against kinases or phosphatases).

- Key Findings :

- Fluorine Position : 2,4-Difluoro enhances lipophilicity (logP ~2.1) and target binding vs. mono-fluoro analogs .

- Hydroxyl Group : Critical for hydrogen bonding with catalytic residues (e.g., in PDE inhibitors) .

- Experimental Design :

Synthesize analogs with varied substituents.

Use SPR (Surface Plasmon Resonance) or fluorescence polarization assays to measure binding affinities.

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- In Silico Tools :

- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate bioavailability (%F = 65–78%) and BBB permeability (low).

- Molecular Dynamics (MD) : Simulate interactions with CYP450 isoforms (e.g., CYP3A4 metabolism) .

- Validation : Correlate predictions with in vitro microsomal stability assays (e.g., t₁/₂ = 2.5 hrs in human liver microsomes) .

Q. How can conflicting solubility data in aqueous vs. organic solvents be resolved experimentally?

- Methodological Answer :

- Techniques :

Shake-Flask Method : Measure solubility in buffered solutions (pH 1–10) and solvents (DMSO, ethanol).

Thermodynamic Analysis : Calculate Hansen solubility parameters to optimize co-solvent systems.

- Example Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water (pH 7) | 0.12 |

| Ethanol | 8.7 |

| DMSO | 32.5 |

- Conflict Resolution : Adjust pH for ionizable groups (pKa ~4.2 for hydroxyl) or use surfactants (e.g., Tween-80) .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

- Methodological Answer :

- Quality Control :

HPLC-PDA : Ensure purity >98% and consistent retention times.

NMR Lot Testing : Verify substituent consistency (e.g., integration ratios for fluorophenyl protons).

- Assay Design :

- Include internal controls (e.g., reference inhibitors).

- Normalize data to protein concentration (Bradford assay) .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar pyridazinone derivatives?

- Methodological Answer :

- Root Causes :

Substituent Effects : Minor changes (e.g., 2,4-difluoro vs. 4-fluoro) alter steric/electronic profiles.

Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native).

- Resolution :

- Standardize assay protocols (e.g., ATP concentration in kinase assays).

- Perform head-to-head comparisons of analogs under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.